molecular formula C18H20N2O4 B10972771 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide

2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide

Cat. No.: B10972771
M. Wt: 328.4 g/mol
InChI Key: SUHFYARZNFBMQM-UHFFFAOYSA-N
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Description

2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide is a benzamide derivative characterized by two methoxyphenyl groups connected via an ethylenediamine linker. The structure features a central benzamide core substituted with methoxy groups at the ortho positions of both aromatic rings, linked by a formamidoethyl group. Its synthesis likely involves amide coupling reactions, as seen in analogous compounds (e.g., HATU-mediated coupling in ) .

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-methoxy-N-[2-[(2-methoxybenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)17(21)19-11-12-20-18(22)14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

SUHFYARZNFBMQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.

  • Introduction of the Formamido Group: : The next step involves the introduction of the formamido group. This can be done by reacting the benzamide with formic acid and an appropriate amine under dehydrating conditions.

  • Final Coupling: : The final step involves coupling the intermediate with 2-methoxyphenylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Products include the corresponding amine derivatives.

    Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly those targeting specific proteins or pathways.

Industry

In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for use in the development of polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. The methoxy and formamido groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. This can lead to the modulation of biological pathways, making it useful in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications References
2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide (Target Compound) C₁₈H₁₉N₂O₄ 327.36 Dual methoxy groups, formamidoethyl linker Potential receptor binding due to H-bond donors
2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide C₁₆H₁₈N₂O₂ 270.33 Amino group instead of formamido Simpler structure; possible intermediate in synthesis
2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide C₁₅H₁₂F₃NO₂ 295.26 Trifluoromethyl group on phenyl ring Enhanced lipophilicity; electronic effects of CF₃
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide C₂₅H₂₇N₅O₄ 461.52 Piperazine ring, nitro group, pyridyl moiety Crystallographic stability; 5-HT1A receptor imaging precursor
2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide C₁₇H₁₇NO₄ 299.33 Ethyl group, benzoyloxy substituent Altered metabolic stability
2-Hydroxy-N-[3-[2-(2-methoxyphenyl)ethoxy]phenyl]benzamide C₂₂H₂₁NO₄ 363.41 Hydroxy group, ethoxy linker Increased solubility via H-bonding

Pharmacological and Physicochemical Insights

  • Receptor Interactions: The formamido group may act as an H-bond donor/acceptor, similar to the directing groups in ’s N,O-bidentate compounds, enabling metal-catalyzed reactions or receptor binding .
  • Metabolic Stability: Trifluoromethyl groups () and piperazine rings () are known to resist metabolic degradation, suggesting the target compound’s stability could be modulated by its substituents .

Biological Activity

2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide is a complex organic compound with potential therapeutic applications due to its unique structural features. The compound includes methoxy groups and a formamido substituent on a benzamide backbone, suggesting possible biological activities that may include anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3}. Its structure can be broken down into key functional groups that contribute to its biological activity:

  • Methoxy Groups : These enhance lipophilicity, potentially improving bioavailability.
  • Amide Bond : This functional group can undergo hydrolysis, influencing the compound's stability and reactivity.

Potential Biological Activities

  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
  • Analgesic Properties : The structural characteristics may allow it to interact with pain pathways, providing potential analgesic effects.
  • Anticancer Activity : Research on structurally related compounds indicates potential anticancer effects, warranting further investigation into this compound's efficacy against various cancer cell lines.

Case Studies and Research Findings

While specific studies on this compound are scarce, insights can be drawn from related compounds:

  • NLRP3 Inflammasome Inhibition : A related compound, JC-171, has been identified as a selective NLRP3 inflammasome inhibitor with significant biological activity in vivo. It demonstrated efficacy in mouse models of multiple sclerosis by reducing disease severity and inflammatory responses .
  • Cytotoxicity Against Cancer Cell Lines : Similar compounds have shown cytotoxicity against various cancer cell lines. For example, derivatives of methoxy-benzamide have been tested for their ability to inhibit cell proliferation in MCF7 and HepG2 cells .

Comparative Analysis of Similar Compounds

To contextualize the potential of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique FeaturesReported Biological Activity
2-Methoxy-N-(2-methoxyphenyl)benzamideStructureLacks formamido groupAnti-inflammatory
N-(4-Methoxyphenyl)-N-(1-phenylethyl)acetamideStructureContains acetamide instead of benzamideAnalgesic
4-Methoxy-N-(1-naphthalenyl)-N-(piperidin-4-yl)acetamideStructureIncorporates naphthaleneAnticancer

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